Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
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Overview
Description
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate: is a chemical compound with the molecular formula C8H14NNaO4S and a molecular weight of 243.26 g/mol . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate typically involves the reaction of azetidine with tert-butoxycarbonyl chloride in the presence of a base, followed by sulfonation with a suitable sulfonating agent. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is used as a reagent for the late-stage functionalization of nitrogen-containing heterocycles. It is part of a toolbox of diversification reagents that allow for regioselective modifications .
Biology and Medicine: Its ability to form stable intermediates makes it useful in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability are advantageous in various manufacturing processes .
Mechanism of Action
The mechanism of action of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate involves its ability to act as a sulfonating agentThis process is crucial in modifying the chemical properties and reactivity of the target molecules .
Comparison with Similar Compounds
- Sodium tetrahydropyransulfinate
- Sodium 4,4-difluorocyclohexanesulfinate
- Sodium trifluoropropylsulfinate
- Zinc isopropylsulfinate
- Sodium 1-(trifluoromethyl)cyclopropanesulfinate
- Sodium butane-1-sulfinate
- Sodium p-toluenesulfinate
- Sodium propane-1-sulfinate
Uniqueness: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate stands out due to its tert-butoxycarbonyl protecting group, which provides additional stability and reactivity. This makes it particularly useful in reactions requiring precise control over regioselectivity and functional group compatibility .
Properties
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPHAOQWDKDUAC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622013-57-3 |
Source
|
Record name | sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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